Product packaging for Lead(II) n-octanoate(Cat. No.:CAS No. 7319-86-0)

Lead(II) n-octanoate

Cat. No.: B3056659
CAS No.: 7319-86-0
M. Wt: 496 g/mol
InChI Key: ORDSZCXGICENNU-UHFFFAOYSA-L
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Description

Lead(II) n-octanoate, identified by CAS Registry Number 7319-86-0 , is an organolead compound with the molecular formula C 16 H 30 O 4 Pb and a molecular weight of 493.6 g/mol . This compound serves as a valuable catalyst and auxiliary drier in industrial and materials science research, particularly in the formulation of advanced coatings . Its primary research value lies in its function as a "through drier," which promotes the thorough and uniform polymerization of drying oils and alkyd resins throughout the entire film thickness, not just at the surface . This catalytic action is essential for developing hard, yet flexible and durable films in anti-corrosion coatings and varnishes . Researchers utilize this compound to study and optimize coating systems where enhanced durability and resistance to water and salt are required . It is often studied in combination with other metal driers, such as cobalt or manganese, to achieve a balanced and effective drying profile . The compound is typically supplied as a clear to pale yellow liquid, soluble in organic solvents and oils, making it suitable for incorporation into various coating formulations . Notice for Researchers: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O4P B3056659 Lead(II) n-octanoate CAS No. 7319-86-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lead(2+);octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Pb/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQPOZUUTMLSEK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319303
Record name Octanoic acid lead(2+) salt (2:1)
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Molecular Weight

493 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7319-86-0
Record name Octanoic acid lead(2+) salt (2:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead(2+) octanoate
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Synthetic Methodologies and Precursor Chemistry of Lead Ii N Octanoate

Approaches to Lead(II) n-Octanoate Synthesis

The synthesis of lead(II) alkanoates, including the n-octanoate, is often focused on controlling the crystallization process to obtain materials with desired morphologies and properties.

A prominent method for obtaining single crystals of this compound and other similar lead(II) alkanoates is the silica (B1680970) gel technique. ucm.esucm.es This method facilitates slow and controlled crystal growth, which is essential for producing high-quality single crystals. In this technique, a silica hydrogel is prepared, typically by acidifying a sodium silicate (B1173343) solution. ucm.es The gel acts as a medium through which reactant solutions can diffuse at a controlled rate, leading to the formation of crystals at the interface where the reactants meet.

The resulting crystals of this compound exhibit a polyhedral morphology. ucm.esucm.es These crystals are characteristically bounded by flat (001) faces and non-flat, striated faces. ucm.esucm.es A notable feature observed on the (001) faces is the presence of cleavage lines, which is consistent with the known bilayer structure of these metal alkanoate compounds. ucm.esucm.es The quality and morphology of the crystals are typically verified using techniques such as polarizing light microscopy, X-ray diffraction (XRD), Raman spectroscopy, and scanning electron microscopy (SEM). ucm.esucm.es

Table 1: Characterization of Lead(II) Alkanoate Single Crystals

PropertyDescriptionAnalytical Techniques
Morphology Polyhedral, with flat (001) faces and non-flat striated faces. ucm.esucm.esPolarizing Light Microscopy, Scanning Electron Microscopy (SEM) ucm.esucm.es
Structural Features Cleavage lines on (001) faces, indicative of a bilayer structure. ucm.esucm.esX-ray Diffraction (XRD) ucm.esucm.es
Identification Confirmation of the chemical compound.Raman Spectroscopy ucm.esucm.es

The double diffusion-reaction system is a specific application of the gel growth technique designed to produce single crystals of lead(II) n-alkanoates. ucm.es This method involves two reagents diffusing towards each other through a silica hydrogel column. ucm.es The reaction that forms the lead(II) n-alkanoate precipitate occurs where the diffusion fronts of the reactants meet within the gel.

For the synthesis, the silica hydrogel is typically prepared by acidifying a sodium silicate solution with an acid, such as hydrochloric acid (HCl), to a specific pH level, for instance, pH 5.5. ucm.es The gel-filled column then separates the two reactant solutions, allowing for a slow, controlled reaction that favors the growth of well-defined single crystals over polycrystalline powder. ucm.es This control over the reaction rate is a key advantage for studying the polymorphism and polytypism often observed in the lead(II) alkanoates series. ucm.esucm.es

Table 2: Parameters for Double Diffusion-Reaction System

ParameterSpecificationPurpose
Growth Medium Silica Hydrogel ucm.esControls diffusion and reaction rate. ucm.es
Preparation Acidification of Na2SiO3 solution with 1M HCl. ucm.esTo achieve the desired pH for gel formation. ucm.es
Typical pH 5.5 ucm.esOptimizes the conditions for crystal growth. ucm.es
Apparatus Hydrogel column (e.g., 9 mm diameter, 280 mm long). ucm.esSeparates reactants and provides a medium for diffusion. ucm.es

Organic-phase synthesis is a versatile approach for producing nanocrystals derived from lead(II) carboxylate precursors. This method involves the thermal decomposition of a single-source precursor within a polymer matrix dissolved in an organic solvent. nih.gov For example, lead sulfide (B99878) (PbS) nanocrystals can be synthesized in situ from the thermal decomposition of lead(II) n-octylxanthate, a compound related to carboxylates, within a solution-processable sulfur polymer thin film. nih.gov

The general process includes dissolving the lead precursor and the polymer in a common solvent, coating a substrate with the solution, and then heating it. nih.gov The heat triggers the decomposition of the precursor, leading to the formation of nanocrystals directly within the polymer film. nih.gov This in situ growth method offers a more direct route to creating networks of nanocrystals within polymers compared to ex situ methods, which involve synthesizing the nanocrystals separately and then incorporating them into the polymer. nih.gov The formation and morphology of the nanocrystals are typically analyzed using X-ray photoelectron spectroscopy (XPS), XRD, and SEM. nih.gov

Precursor Design and Reactivity in this compound Synthesis

The design of precursors is fundamental to the successful synthesis of this compound and related materials. The choice of the lead source and the carboxylate ligand, as well as the reaction conditions, dictates the structure and properties of the final product.

Lead(II) carboxylates are a predominant class of precursors for nanocrystal synthesis. digitellinc.com The reactivity is influenced by the coordination chemistry of the Pb(II) ion, which can exhibit a wide range of coordination numbers and bonding modes with carboxylate groups. researchgate.net The carboxylate group itself can coordinate to the lead(II) ion in various ways, such as monodentate, bidentate (chelating), or bridging modes, which influences the formation of different architectures from simple molecules to complex coordination polymers. researchgate.netrsc.org

Commonly used lead precursors include simple lead salts like lead(II) acetate (B1210297), lead(II) nitrate (B79036), or lead carbonate. nih.govmdpi.comwordpress.com The synthesis of this compound can be achieved by reacting a lead salt with octanoic acid or its corresponding sodium salt. For instance, lead acetate trihydrate is often used as a starting material. nih.gov The reaction between lead acetate and n-octanol in the presence of other reagents can yield lead(II) carboxylate-type precursors. nih.gov The solvent also plays a crucial role; solvents like dimethylsulfoxide (DMSO) or methanol (B129727) can influence the final structure of the lead(II) complex. mdpi.com

The reactivity of these precursors is also critical in the formation of more complex materials. For example, lead(II) coordination polymers can serve as precursors for the synthesis of lead oxide (PbO) nanoparticles through thermolysis at specific temperatures. researchgate.net Understanding the speciation of metal carboxylate precursors in solution, which can be investigated using techniques like Fourier-transform infrared spectroscopy (FT-IR) and mass spectrometry, is key to controlling the chemical mechanisms of nanocrystal synthesis. digitellinc.com

Structural Elucidation and Crystallographic Investigations of Lead Ii N Octanoate

Coordination Geometry of Lead(II) in n-Octanoate Complexes

Characterization of Lead(II) Carboxylate Monomers and Aggregates in Solid State

The solid-state characterization of Lead(II) n-octanoate, like other lead(II) carboxylates, involves a combination of spectroscopic and crystallographic techniques that reveal its structural organization, coordination environment, and potential for forming distinct molecular units or aggregates. Research into lead(II) carboxylates, particularly those with varying alkyl chain lengths, has established that their solid-state structures are influenced by the lead(II) ion's coordination preferences and the packing arrangements of the alkyl chains. These factors contribute to the observed spectroscopic signatures, which can differentiate between various structural motifs, including those that might be considered monomeric units or aggregated structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing insights into the coordination environment of the carboxylate group. For lead(II) carboxylates, the antisymmetric stretching vibration of the carboxylate anion (νas(COO⁻)) is particularly informative. Studies on homologous series of lead(II) carboxylates indicate a distinction between shorter-chain (C6-C8) and longer-chain (C9+) compounds based on the profile of this absorption band rsc.orgrsc.org. This compound, being an eight-carbon chain carboxylate, falls into the shorter-chain category.

In the solid state, this compound exhibits a broad absorption band for the antisymmetric carboxylate stretch, typically centered around 1525 cm⁻¹ rsc.orgrsc.org. This contrasts with the distinct doublet observed for longer-chain lead(II) carboxylates (e.g., C9 and above), which are found around 1515 cm⁻¹ and 1540 cm⁻¹ rsc.orgrsc.org. This difference in peak profile suggests variations in the symmetry and bonding of the carboxylate groups, potentially reflecting distinct coordination geometries or packing arrangements around the lead(II) ions. Furthermore, shorter-chain lead carboxylates often display a CH₂ rocking mode around 720 cm⁻¹, which is also sensitive to the alkyl chain's environment rsc.org.

Table 1: Infrared Spectroscopy of Lead(II) Carboxylate Antisymmetric Carboxylate Stretch

CompoundAlkyl Chain Lengthνas(COO⁻) (cm⁻¹)ObservationReference
Lead(II) n-hexanoateC6~1525Broad peak rsc.orgrsc.org
Lead(II) n-heptanoateC7~1525Broad peak rsc.orgrsc.org
This compound C8 ~1525 Broad peak rsc.orgrsc.org
Lead(II) n-nonanoateC91515 and 1540Distinct doublet rsc.orgrsc.org
Lead(II) n-decanoateC101515 and 1540Distinct doublet rsc.orgrsc.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR techniques, particularly ¹³C and ²⁰⁷Pb magic-angle spinning (MAS) NMR, provide detailed information about the local coordination environment of the lead(II) ions and the dynamics of the alkyl chains. Studies on various lead(II) carboxylates have revealed that carbons closest to the lead center, as well as adjacent methylene (B1212753) groups, often exhibit peak splitting in their ¹³C NMR spectra rsc.orgresearchgate.netnsf.govresearchgate.net. This splitting is indicative of at least two different chemical environments for the carboxylate chains coordinated to the same Pb(II) ion. Such variations in local environments can arise from different coordination geometries of the lead(II) ion (e.g., hemidirected versus holodirected) or from the formation of distinct molecular units or aggregates within the crystal lattice rsc.orgresearchgate.net.

For this compound and related shorter-chain carboxylates (C6-C8), the Pb(II) ion is generally considered to adopt a hemidirected coordination geometry, where the lone electron pair is stereochemically active rsc.org. In contrast, longer-chain carboxylates (C9 onwards) tend to exhibit holodirected coordination rsc.org. The observed peak splittings in ¹³C NMR spectra for lead(II) carboxylates suggest that even within a given chain length category, there can be variations in the local structure, potentially reflecting different ways the carboxylate groups coordinate to lead or how the chains pack, which could be interpreted as variations between monomeric units and specific aggregate arrangements. Furthermore, the dynamics of the methyl end-groups can also differ, with some lead carboxylates showing doubled methyl resonances, implying distinct mobility or environments for these terminal groups nsf.gov.

Spectroscopic Characterization Techniques in Lead Ii N Octanoate Research

X-ray Diffraction Studies of Lead(II) n-Octanoate and Related Compounds

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase purity, and lattice parameters of solid compounds. Both powder and single-crystal XRD methods offer complementary information.

Powder X-ray Diffraction (PXRD) is widely employed to identify crystalline phases and to provide initial structural information for bulk samples. Studies on lead carboxylates, including those with shorter chain lengths such as lead octanoate (B1194180), have utilized PXRD to verify compound purity and to distinguish between different structural motifs. Research indicates that lead carboxylates can be categorized into subgroups based on their chain lengths, with distinct PXRD patterns observed for shorter-chain (e.g., C6–C8) and longer-chain (e.g., C9 and above) carboxylates rsc.orgrsc.org. These differences in PXRD patterns are indicative of varying packing arrangements and coordination geometries around the lead ions rsc.orgresearchgate.net. For instance, the purity of synthesized lead carboxylates, including lead octanoate, has been confirmed using PXRD analysis as part of broader characterization efforts rsc.orgresearchgate.netresearchgate.net.

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, and bond angles. While solubility challenges can make obtaining suitable single crystals difficult for long-chain metal carboxylates, studies on shorter-chain analogues like lead octanoate have been reported rsc.orgresearchgate.netresearchgate.net. The structure of lead nonanoate (B1231133), for example, has been determined via single-crystal XRD and serves as a potential model for longer-chain lead carboxylates due to similarities in their spectroscopic properties rsc.orgrsc.org. These studies reveal that lead ions can adopt different coordination geometries, such as hemidirected and holodirected structures, depending on the carboxylate chain length and packing researchgate.net. The structure of lead nonanoate reveals lead sites coordinated to oxygen atoms of carboxylate groups, forming extended sheets packed along the c-axis, with lead centers surrounded by six oxygen atoms in a distorted octahedral array rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for probing the local electronic environment and molecular dynamics of lead carboxylates. Both solid-state and solution-state NMR provide distinct but complementary insights.

Solid-state NMR (SSNMR) is particularly effective for studying lead carboxylates, especially in the context of their formation in paint films nsf.govresearchgate.net. Studies on various lead carboxylates, including lead stearate (B1226849), palmitate, azelate, oleate, and heptanoate (B1214049), have employed solid-state 13C and 207Pb NMR to understand their structure and coordination rsc.orgnsf.govresearchgate.netacs.org. The 13C NMR spectra, often acquired using cross-polarization with magic-angle spinning (MAS), can reveal resonance doubling for carbons near the lead atom, suggesting the presence of different conformations of the fatty acid chains within the asymmetric unit nsf.govresearchgate.netacs.org.

The 207Pb NMR spectra are crucial for characterizing the coordination environment of the lead ions. By analyzing the 207Pb chemical-shift tensors, researchers can distinguish between different structural motifs and coordination geometries, such as hemidirected and holodirected structures rsc.orgresearchgate.netnsf.govresearchgate.net. For example, lead carboxylates have been broadly classified into two subgroups based on their NMR parameters: shorter-chain (C6–C8) and longer-chain (C9 and above) carboxylates, with the shorter-chain compounds exhibiting a larger span in their 207Pb NMR spectra compared to the longer-chain ones rsc.org. Lead nitrate (B79036) is often used as a reference for 207Pb NMR measurements nsf.gov.

Solution NMR techniques, specifically 1H and 13C NMR, can provide information about the aggregation state and conformational dynamics of lead(II) carboxylates in solution or in liquid-crystalline phases. Studies on long-chain lead(II) carboxylates like lead(II) decanoate (B1226879) and octadecanoate have shown that the splitting observed in the solid-phase 13C NMR spectra for carboxylate and adjacent methylene (B1212753) groups is lost upon transitioning to liquid-crystalline or liquid phases researchgate.netresearchgate.net. This loss of splitting indicates a more uniform environment for the carboxylate chains in these phases. Small changes in the chemical shifts of methyl and methylene groups are also observed during these phase transitions researchgate.netresearchgate.net.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers complementary information regarding the functional groups and molecular vibrations within this compound. IR spectroscopy is frequently used to verify the purity of synthesized lead carboxylates and to identify characteristic vibrational modes. Studies comparing different chain lengths of lead carboxylates have noted distinct differences in their FTIR spectra, particularly in the ranges of 1515–1540 cm⁻¹, 1150–1350 cm⁻¹, and around 720 cm⁻¹, which are attributed to the different packing arrangements and chain conformations in the short- and long-chain subgroups rsc.orgrsc.org. These spectral features can help in correlating structural data obtained from XRD and NMR with the molecular vibrations present in the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound and understanding the nature of the lead-carboxylate bond. Research on lead carboxylates, including those with shorter chain lengths, indicates distinct spectral features. For lead carboxylates in the short-chain group (C6–C8), FTIR spectra typically exhibit a broad peak for the asymmetric carboxylate stretch around 1525 cm-1 rsc.org. Additionally, a sharp single CH2 rocking mode is observed around 720 cm-1, and twisting and bending modes of the alkyl chain appear in the 1150–1350 cm-1 region, suggesting complex motion of the alkyl chains rsc.org. The presence of these bands, particularly the carboxylate stretches, confirms the formation of the lead-carboxylate linkage, distinguishing it from the free carboxylic acid researchgate.net. The absence of a broad band between 3000 cm-1 and 2500 cm-1, characteristic of the O-H stretch in carboxylic acids, further indicates the formation of a new bond with lead researchgate.net.

Table 4.3.1.1: Characteristic FTIR Bands for Lead Carboxylates (General Trends)

Functional Group/VibrationApproximate Wavenumber (cm⁻¹)InterpretationSource
Asymmetric Carboxylate Stretch~1525Lead-carboxylate bonding rsc.org
CH₂ Rocking Mode~720Alkyl chain vibration rsc.org
CH₂ Twisting/Bending Modes1150–1350Complex alkyl chain motion rsc.org
O-H Stretch (Carboxylic Acid)3600–2800 (broad)Absent in metal carboxylates, indicates bonding researchgate.net, mdpi.com

Raman Spectroscopy for Conformational and Structural Insights

Raman spectroscopy provides complementary information regarding molecular vibrations, which can be sensitive to conformational changes and subtle structural differences within the lead carboxylate series. Studies on lead carboxylates have shown that Raman spectra can differentiate between short-chain and long-chain compounds, with changes in coordination geometry around the lead ion being correlated with spectral variations rsc.org. For instance, a similar change in coordination geometry observed between copper octanoate and copper decanoate was also noted when comparing their Raman spectra rsc.org. The precise point at which a transition from short-chain to long-chain behavior manifests can be examined through Raman spectroscopy, offering insights into conformational behavior or packing arrangements rsc.org. While specific Raman data for this compound is not extensively detailed in the provided snippets, the technique is recognized for its ability to probe molecular vibrations and conformational stability in various compounds theanalyticalscientist.comnih.gov.

Thermal Analysis Techniques

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal stability, phase transitions, and decomposition pathways of this compound.

Differential Scanning Calorimetry (DSC) in Phase Transition Studies

DSC is employed to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions, which are associated with changes in enthalpy and heat capacity linseis.com. For lead carboxylates, DSC studies have revealed mesomorphic phase behavior, characterized by stepwise melting and crystallization processes rsc.org. While specific DSC data for this compound is limited in the provided search results, related lead carboxylates exhibit such transitions rsc.org. For example, lead palmitate shows characteristic mesomorphic phase behavior, with transitions detected by DSC rsc.org. This compound itself has reported enthalpy of fusion (ΔfusH) of 30.00 kJ/mol and entropy of fusion (ΔfusS) of 89.00 J/mol×K at 352.50 K (approximately 79.35 °C) chemeo.com. These values indicate a specific thermal event, likely melting or a solid-state phase transition.

Table 4.4.1.1: Thermal Transition Data for this compound

PropertyValueUnitTemperature (K)Source
Enthalpy of Fusion (ΔfusH)30.00kJ/mol352.50 chemeo.com
Entropy of Fusion (ΔfusS)89.00J/mol×K352.50 chemeo.com

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is used to study the thermal decomposition of compounds by monitoring mass loss as a function of temperature. For lead compounds of aliphatic carboxylic acids, TGA studies indicate that they generally decompose to lead oxide in a single stage, which is largely oxidative in air dtic.mil. This suggests that the organic component is volatilized or oxidized, leaving behind an inorganic residue, typically lead oxide. While specific TGA data for this compound is not detailed, the general behavior of lead carboxylates points towards decomposition to lead oxide at elevated temperatures dtic.mil. Investigations into octanoate ionic liquids also utilized TGA-MS to understand decomposition mechanisms, identifying fragments of octanoic acid and related compounds rsc.org.

Microscopic and Other Advanced Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of materials. For lead(II) n-alkanoates, SEM analysis has revealed polyhedral morphologies bounded by flat (001) faces and non-flat striated faces ucm.es. These morphologies are indicative of growth mechanisms, such as spiral growth ucm.es. SEM has also been used to characterize the surface morphology of other related materials, such as lignin (B12514952) modified with sodium octanoate, where it confirmed surfactant impregnation and revealed surface features mdpi.com. The ability of SEM to visualize surface details is critical for understanding crystal habit and growth patterns of this compound.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing materials at the nanoscale, providing detailed information about morphology, crystal structure, and defects americanlaboratory.com. While TEM is a crucial tool for understanding the nanostructure of materials, direct studies detailing the intrinsic nanostructure of this compound itself through TEM are not extensively reported in the provided literature snippets.

However, this compound has been noted for its role in influencing the morphology of other nanomaterials when used as a precursor in synthesis. For instance, in the synthesis of lead sulfide (B99878) (PbS) nanowires, lead octanoate was identified as a component of the precursor mixture that appeared to play a role in controlling the morphology of the resulting PbS nanostructures rsc.org. In this context, TEM analysis was used to characterize the PbS nanowires, confirming their composition and structure, thereby indirectly highlighting the impact of lead octanoate on the nanoscale architecture of the synthesized material rsc.org. General advancements in TEM, such as environmental TEM (ETEM), are enabling dynamic, in situ studies of nanostructured materials under varying environmental conditions, which is vital for understanding their functional states americanlaboratory.com. Similarly, in situ TEM has been used to visualize the electrochemical deposition of lead, offering insights into the formation of lead deposits and associated ionic concentrations nih.gov.

Due to the absence of specific TEM analyses focused on the inherent nanostructure of this compound itself within the reviewed literature, a data table for this subsection cannot be generated.

Optical Microscopy for Liquid Crystal Mesophase Observation

Optical microscopy, particularly when employing polarized light, is an indispensable technique for identifying and characterizing liquid crystal mesophases. These phases exhibit anisotropic properties and often display distinct optical textures that can be observed under a microscope cbpbu.ac.in. Research on lead(II) alkanoates, a series that includes this compound, has demonstrated their ability to form liquid crystalline phases researchgate.net.

Studies on lead(II) soaps, including those with longer chain alkanoates like octanoate, have reported the characterization of their solid and liquid mesophases using various techniques, including optical microscopy researchgate.net. Specifically, optical microscopy has been employed to observe the formation of liquid crystal phases, revealing characteristic textures such as "fan-shaped domains" and "hexagonal domains" researchgate.net. These observations are indicative of ordered structures within the material. The identification of a "smectic-A like (or neat) liquid crystal" phase has been deduced from these textures observed via polarized optical microscopy with crossed polars researchgate.net. The arrangement of lead atoms within these phases is thought to contribute to the formation of these observed mesophases and their associated textures researchgate.net.

The following table summarizes the mesophases and associated textures observed for lead(II) alkanoates, including this compound, using optical microscopy:

Mesophase ObservedObserved Texture(s)Microscopy TechniqueReference
Smectic-A like (neat)Fan-shaped domainsPolarizing Optical Microscopy researchgate.net
Smectic-A like (neat)Hexagonal domainsPolarizing Optical Microscopy researchgate.net

Thermodynamic and Phase Behavior of Lead Ii N Octanoate

Thermotropic Polymorphism in Lead(II) Alkanoates

Lead(II) alkanoates, from hexanoate (B1226103) to dodecanoate (B1226587), are known to display polymesomorphism, characterized by multiple solid and liquid crystalline phases. These compounds typically present a bilayered structure researchgate.netacs.orgucm.es.

For lead(II) alkanoates with even chain lengths, specifically from octanoate (B1194180) to dodecanoate, the high-temperature mesophase has been confirmed and reassigned as Smectic A (Lx) tandfonline.comtandfonline.com. This phase is observed to be most stable for the decanoate (B1226879) within this series tandfonline.comtandfonline.com. The general behavior of the lead(II) alkanoate series indicates that mesomorphism is present for members up to dodecanoate iupac.org.

An intermediate phase, occurring between the crystalline and higher-temperature fluid phases, has been extensively characterized. This phase is identified as a rotator phase researchgate.netacs.orgucm.esrsc.orgucm.es. Structurally, it is described as a highly ordered three-dimensional lamellar arrangement built upon ionic layers acs.orgucm.estandfonline.comtandfonline.com. Spectroscopic and optical microscopy studies confirm a structural transition from the crystalline phase to this intermediate rotator phase, indicating its solid-state nature acs.orgucm.es. Notably, this intermediate rotator phase exhibits high ionic conductivity, significantly greater than that of the ordered crystal phase, and this conductivity is largely independent of the alkyl chain length researchgate.netacs.orgucm.es.

The transition into the intermediate rotator phase involves a degree of alkyl chain disordering. The alkyl chains, while remaining largely in an extended conformation due to constraints imposed by the ionic network, become partially disordered or "melted" through the introduction of gauche conformations tandfonline.comtandfonline.comakjournals.com. This process leads to decreased lateral interactions between chains tandfonline.comtandfonline.com. The onset of this disorder is often marked by the appearance of "kink" defects (g+ t g-) in the alkyl chains, observable in spectroscopic analyses, typically around the temperature of the solid II–solid I transition akjournals.com. The melting of these alkyl chains often occurs in more than one step, reflecting the gradual increase in disorder tandfonline.comtandfonline.com. Shorter chain lead(II) alkanoates, such as lead(II) propanoate to lead(II) heptanoate (B1214049), exhibit more complex thermal behaviors, including multiple crystalline phases and various glass states rsc.orgucm.es. For example, lead(II) pentanoate shows a transition from a crystal phase to an intermediate rotator phase, followed by melting ucm.esucm.es.

Table 1: Phase Transitions in Lead(II) Alkanoates (General Series Behavior)

Phase TransitionDescriptionTemperature Range (approx.)Reference
Crystal (SII)Ordered crystalline phase.Below intermediate phase acs.orgucm.esrsc.org
Intermediate Phase (Rotator, SI)Highly ordered lamellar structure with partial alkyl chain disorder (gauche conformations, kink defects). Exhibits high ionic conductivity.Variable, below LC phase researchgate.netacs.orgucm.estandfonline.comtandfonline.comrsc.orgucm.es
Liquid Crystal (LC)Smectic A (Lx) phase. Observed for members from octanoate to dodecanoate.Around 380 K (for n=6-12) tandfonline.comtandfonline.comiupac.orgrsc.org
Isotropic Liquid (IL)Disorderly fluid phase.Above LC phase researchgate.netacs.orgucm.esrsc.org

Note: Specific transition temperatures for lead(II) n-octanoate are not explicitly detailed in the provided snippets, but general ranges and behaviors for the series (n=6-12) are described.

Thermal Decomposition Pathways of this compound and Related Lead(II) Carboxylates

The thermal decomposition of lead(II) alkanoates involves the breakdown of the organic carboxylate moiety and the formation of inorganic lead compounds, primarily lead oxide.

The thermal decomposition of lead(II) alkanoates generally yields lead oxide (PbO) as a solid residue dtic.mil. Gaseous products commonly include carbon dioxide (CO2) and carbon monoxide (CO) metallicachemicals.comrsc.org. For lead(II) decanoate, decomposition has been shown to produce the parent ketone (nonadecan-10-one), along with smaller ketones, alkanes, and alkenes rsc.org. In some cases, intermediate basic lead(II) salts may form during the decomposition process, as observed with lead(II) acetate (B1210297) researchgate.net. The decomposition of octanoic acid, a related compound, on copper surfaces involves the desorption of CO2 and the formation of heptyl species, which can subsequently decompose or polymerize rsc.orgresearchgate.net.

The atmosphere in which thermal decomposition occurs significantly influences the reaction pathways and products. In the presence of air, decomposition is often oxidative, leading to the formation of lead oxide dtic.mil. For instance, lead(II) succinate (B1194679) decomposes oxidatively in air but endothermally in nitrogen dtic.mil. Similarly, lead(II) formate's decomposition in air involves oxidation, whereas in a nitrogen atmosphere, it is endothermal and can produce metallic lead dtic.mil. Lead(II) acetate exhibits differing thermal behavior and byproduct formation depending on whether the decomposition occurs in an inert or oxygenated atmosphere researchgate.net. Heating precursors containing lead octanoate in air can lead to different outcomes compared to heating in inert atmospheres, affecting the morphology and products dtic.milmetallicachemicals.comrsc.orgyoutube.com.

Table 2: Representative Thermal Transitions for Lead(II) Pentanoate

Transition TypeTransition Temperature (K)Enthalpy of Transition (kJ·mol-1)Phase Change Description
Crystal to Rotator328.2 ± 0.68.8 ± 0.1Solid-to-solid, partial chain disorder
Melting (Rotator to IL)355.6 ± 0.312.6 ± 0.1Solid-to-liquid

Solution Phase Behavior and Aggregation Phenomena of Lead Ii N Octanoate

Aggregation of Lead(II) Carboxylates in Organic Solvents

In non-complexing organic solvents, lead(II) carboxylates, including lead(II) n-octanoate, exhibit a strong tendency to form aggregates. core.ac.uk This behavior is a consequence of the amphiphilic nature of the lead soap molecules, which possess a polar headgroup (the lead carboxylate) and a nonpolar hydrocarbon tail.

Solute Concentration and Chain Length Dependence of Solution Behavior

The solubility and aggregation of lead(II) carboxylates are significantly dependent on both the concentration of the solute and the length of the carboxylate chain. core.ac.ukresearchgate.net Generally, for a given solvent, the temperature required to achieve a certain level of solubility (the solution temperature) increases with the length of the carboxylate chain. core.ac.uk This is attributed to stronger solute-solute interactions for longer-chain carboxylates. core.ac.uk

The size of the aggregates also shows a clear dependence on concentration. As the concentration of this compound in a non-complexing organic solvent like toluene (B28343) increases, the size of the aggregates also increases. core.ac.uk Conversely, an increase in temperature tends to decrease the aggregate size. core.ac.uk This behavior is consistent with the formation of aggregates through the swelling and subsequent break-up of lamellar mesophases present in the pure lead(II) carboxylate. core.ac.uk

Vapor pressure osmometry studies in toluene have provided quantitative insights into this aggregation. For this compound (PbC8), a molecular weight of 773 was determined at zero concentration, which is significantly higher than the monomeric molecular weight of 493. This finding strongly supports the existence of aggregation even at very low concentrations. core.ac.uk

Table 1: Effect of Concentration on the Aggregation of this compound in Toluene

Property Value
Monomeric Molecular Weight 493

This interactive table summarizes the molecular weight data for this compound in toluene, highlighting the extent of aggregation.

Formation of Polydisperse Aggregates and Micellar Structures

In water-free organic solvents, this compound forms aggregates that are generally described as ill-defined and polydisperse. core.ac.uk This means that the aggregates exist in a range of sizes rather than a single, uniform size. These structures are thought to have a local arrangement similar to the lamellar mesophases found in the pure solid state. core.ac.uk

The formation of these aggregates can be understood as a form of reversed micellization, where the polar headgroups cluster together in the core, shielded from the nonpolar solvent by the hydrocarbon tails. researchgate.net The shape and size of these aggregates are influenced by a delicate balance of forces, including the coordination of the lead ions, the packing of the alkyl chains, and interactions with the solvent molecules. researchgate.net While direct visualization of these structures is challenging, spectroscopic and scattering techniques provide evidence for their existence and dynamic nature. core.ac.uk

Influence of Water on Lead(II) Carboxylate Solution Structure

The presence of even small amounts of water can have a profound impact on the solution behavior of this compound, leading to the formation of more organized structures. core.ac.ukuc.pt

Formation of Ordered Structures in Aqueous Environments

When water is introduced into a solution of this compound in an organic solvent, a more ordered structure is formed. core.ac.ukuc.pt This is in contrast to the ill-defined aggregates observed in anhydrous systems. core.ac.uk The presence of water molecules appears to facilitate a higher degree of organization within the aggregates.

Experimental evidence from vapor pressure osmometry in toluene containing 5% (v/v) water showed a calculated molecular weight of 1467 for this compound. core.ac.uk This is a significant increase from the 773 determined in dry toluene, indicating that water promotes the formation of larger, more well-defined aggregates. core.ac.uk This suggests that water molecules play a crucial role in mediating the interactions between the lead(II) carboxylate headgroups, leading to more stable and structured assemblies. core.ac.uk

Table 2: Influence of Water on the Aggregation of this compound in Toluene

Solvent System Calculated Molecular Weight
Pure Toluene 773

This interactive table compares the molecular weight of this compound in dry and water-containing toluene, demonstrating the ordering effect of water.

Binding of Water Molecules to Lead(II) Carboxylate Headgroups

It is proposed that a few water molecules bind directly to the lead(II) carboxylate headgroups. uc.pt This interaction is likely a key factor in the formation of the more ordered structures observed in the presence of water. core.ac.uk The water molecules can form hydrogen bonds with the oxygen atoms of the carboxylate groups. nih.govnsf.gov

Interactions with Other Ions and Surfactants in Solution Systems

The aggregation behavior of this compound can also be influenced by the presence of other ions and surfactants in the solution. These interactions can either enhance or disrupt the formation of aggregates, depending on the nature of the added species.

The interactions between carboxylate surfactants like sodium octanoate (B1194180) and various metal ions have been studied. thegoodscentscompany.comacs.org The presence of other ions in solution can affect the surface propensity and aggregation of carboxylate surfactants. rsc.orgcopernicus.orgcopernicus.org For instance, the presence of divalent cations can lead to charge neutralization and promote phase separation. acs.org

In systems containing mixed surfactants, cooperative or competitive effects can occur. copernicus.orgcopernicus.org If another surfactant is present, it can co-assemble with this compound to form mixed micelles. The resulting aggregate structure and properties will depend on the relative concentrations and chemical nature of the surfactants involved. For example, interactions between the headgroups of different surfactants can lead to the formation of smaller, more spherical micelles. chalmers.se The study of these complex multi-component systems is crucial for understanding the behavior of this compound in various practical applications where it may be part of a more complex formulation.

Complexation Stoichiometry and Chain Length Dependence in Aqueous Solutions

The behavior of this compound in aqueous solutions is governed by its nature as a metal soap, which involves the formation of complexes between the lead(II) cation (Pb²⁺) and the n-octanoate anions. The stoichiometry of these complexes is typically a 1:2 ratio of lead(II) ions to carboxylate anions industrialchemicals.gov.au. However, the actual species present in solution can be more complex and are highly dependent on factors such as concentration and pH.

The length of the alkyl chain of the carboxylate has a profound impact on the solution behavior and aggregation phenomena of metal carboxylates. Studies on analogous divalent metal carboxylates, such as those of calcium, demonstrate a marked dependence on chain length when interacting in aqueous solutions psu.eduresearchgate.net. At similar concentrations, shorter-chain carboxylates like octanoate may show limited interaction, whereas longer-chain carboxylates exhibit more complex behavior, including the initial formation of 1:1 complexes followed by precipitation psu.edu. This difference is attributed to the interplay between the hydrophobic interactions of the alkyl chains and the hydration of the ions psu.edu.

For lead carboxylates, this chain length dependence influences their aggregation and structure. Research has shown that lead carboxylates can be categorized into two groups based on their solid-state NMR parameters: shorter-chain (C6, C7, and C8) and longer-chain (C9 and above) carboxylates, suggesting structural differences based on chain length rsc.org. While this compound itself is sparingly soluble in water, the octanoate chain is at a point where transitions in solution behavior become evident industrialchemicals.gov.aupsu.edu. The aggregation process can lead to the formation of insoluble complexes, a tendency that generally increases with the length of the hydrocarbon tail researchgate.netlibretexts.org.

Table 1: Influence of Carboxylate Chain Length on Behavior in Aqueous Solution with Divalent Cations

CarboxylateAlkyl Chain LengthObserved Behavior in Aqueous Solution (with Divalent Cations)Reference
n-OctanoateC8Shows limited interaction or complex formation at low concentrations. Acts as a transition point between soluble and precipitating species. psu.edu
n-DecanoateC10Initially forms a 1:1 complex with divalent cations, followed by precipitation at higher concentrations. psu.eduresearchgate.net
n-DodecanoateC12Precipitates readily at low surfactant concentrations. psu.eduresearchgate.net

Role of Electrostatic Interactions and Ion Hydration in Solution Behavior

The formation of aggregates and complexes of this compound in aqueous media is fundamentally driven by a balance of intermolecular forces, primarily electrostatic interactions and ion hydration. Electrostatic forces are critical in initiating the association between the positively charged lead(II) ions and the negatively charged carboxylate headgroups of the octanoate anions researchgate.net. These interactions help to overcome the entropy of the dispersed ions and order the carboxylate anions as a precursor to aggregation or precipitation psu.edu.

Ion hydration plays a multifaceted and crucial role. The lead(II) ion in aqueous solution is surrounded by a shell of water molecules, and the structure of this hydrated ion is complex mdpi.com. The Pb²⁺ ion possesses a 6s² lone pair of electrons which can be stereochemically active, leading to a "hemidirected" coordination geometry where the ligands (water molecules and carboxylate groups) are arranged on one side of the ion mdpi.com. The process of complexation requires the partial or complete removal of water molecules from the hydration shells of both the Pb²⁺ ion and the carboxylate group, an energetically demanding step.

Table 2: Key Interactions in the Solution Behavior of this compound

Interaction TypeDescriptionEffect on Solution BehaviorReference
Electrostatic AttractionAttractive force between the positively charged Pb²⁺ ion and the negatively charged carboxylate headgroup (-COO⁻) of the octanoate.Initiates the formation of ion pairs and larger aggregates. Plays a key structural role in ordering the anions. researchgate.net
Ion HydrationThe surrounding of Pb²⁺ and octanoate ions by water molecules. The Pb²⁺ ion can form a hemidirected hydration shell due to its lone pair of electrons.Stabilizes the ions in solution, opposing aggregation. Dehydration is an energy barrier to complexation. psu.edumdpi.com
Hydrophobic InteractionThe tendency of the nonpolar C8 alkyl chains of the octanoate anions to self-associate and avoid contact with polar water molecules.Drives the aggregation of octanoate chains, leading to the formation of micelles or precipitates. psu.edulibretexts.org

Catalytic Research Applications and Mechanistic Studies Involving Lead Ii N Octanoate

Lead(II) n-Octanoate as a Polymerization Catalyst

This compound serves as a catalyst in several polymerization processes, demonstrating its utility in the synthesis of polymers with specific industrial applications.

Lead compounds, including this compound, have historically been used to accelerate the drying of oils. si.edu While lead is recognized as an oxidizing drier, it also functions as a polymerization-affecting drier. si.edu In the context of drying oils, such as linseed oil, metal salts like lead octoate can catalyze photopolymerization, even in the absence of air when exposed to direct sunlight. si.edu Soaps of lead with organic acids, like octanoic acid, catalyze the oxidation of drying oils, a property utilized in inks that dry via oxidation. nih.gov

In the production of polyurethane foams, lead octoate is employed as a catalyst. atamanchemicals.comgoogle.com It facilitates the polymerization reaction between polyols and isocyanates, which is the fundamental chemistry behind the formation of polyurethane polymers. atamanchemicals.comgoogle.com The manufacturing of polyurethane foams often involves a polyether or polyester (B1180765) resin, an organic diisocyanate, water, and a catalyst, with organo-metal compounds of lead being a common choice. google.com For instance, in a specific formulation for polyurethane foam, lead octoate was used as a catalyst to produce a foam with a density of 1.91 pounds per cubic foot. google.com The catalyst can also act as a crosslinking agent in certain polymerization reactions, which enhances the structural integrity of the final polymer. atamanchemicals.com

The ring-opening polymerization (ROP) of cyclic esters is a significant industrial process for producing biodegradable polyesters like polylactide (PLA). fudan.edu.cnresearchgate.net Metal octoates, such as the widely used stannous octoate, are key catalysts in these reactions. fudan.edu.cnresearchgate.net Mechanistic studies, often employing density functional theory (DFT), have been conducted to understand how these catalysts function at a molecular level. fudan.edu.cnresearchgate.netscribd.com

A prevalent mechanism is the "coordination-insertion" mechanism. scribd.comdiva-portal.org This process is thought to begin with the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into a metal-alkoxide bond. diva-portal.org This regenerates the active species, allowing the polymer chain to grow. diva-portal.org

DFT calculations have revealed two potential pathways for the ring-opening of lactide catalyzed by stannous octoate. fudan.edu.cn

Pathway A: The metal ion of the catalyst first coordinates with the carbonyl oxygen atom of the lactide monomer. It then re-coordinates with the ester oxygen atom, which triggers the ring-opening step. fudan.edu.cn

Pathway B: The catalyst directly initiates the ring-opening by coordinating with the ester oxygen atom of the lactide. fudan.edu.cn

Computational analysis suggests that Pathway A is energetically more favorable because the initial coordination to the carbonyl oxygen weakens the C-O single bond that needs to be broken for ring-opening. fudan.edu.cn

Table 1: Proposed Pathways for Ring-Opening Polymerization of Lactide Catalyzed by Stannous Octoate fudan.edu.cn
PathwayInitial Coordination SiteMechanismEnergetic Favorability
ACarbonyl OxygenInitial coordination to carbonyl oxygen, followed by re-coordination to ester oxygen to trigger ring-opening.Dominant pathway
BEster OxygenDirect coordination to ester oxygen to trigger ring-opening.Less favorable

The performance of lead-based catalysts is often compared with that of other metal catalysts in polymerization reactions. In the ROP of lactide, stannous octoate is the industrial standard, but due to toxicity concerns, there is a drive to find alternatives based on less toxic metals like zinc, magnesium, and aluminum. rwth-aachen.dersc.org

Studies have shown that the reactivity of metal complexes in ROP can be significantly influenced by the metal ion. For instance, in a study of Ge, Sn, and Pb complexes, reactivity in lactide polymerization was found to increase with the increasing radius of the metal ion. rsc.org In polyurethane systems, lead octoate's catalytic activity has been compared to other catalysts like dibutyltin (B87310) dilaurate and various amine catalysts. For example, in the curing of aliphatic isocyanates at 120°C, lead octoate showed a curing time of 26 minutes, which was slower than dibutyltin dilaurate (3.0 minutes) but faster than triethylenediamine (>180 minutes). san-apro.co.jp

In the context of PLA synthesis, new zinc and iron-based catalysts have been developed that show activity comparable to or even exceeding that of stannous octoate under certain conditions. rwth-aachen.de For example, a novel N,O-hybrid guanidine (B92328) zinc complex demonstrated nearly complete conversion in lactide polymerization in a monomer melt at 150°C within 70 seconds. rwth-aachen.de Similarly, certain iron(II)-N,O-donor complexes have been shown to surpass the activity of stannous octoate by an order of magnitude in lactide polymerization. rwth-aachen.de

Table 2: Comparative Curing Times of Various Catalysts for Aliphatic Isocyanates at 120°C san-apro.co.jp
CatalystCuring Time (minutes)
Dibutyltin dilaurate3.0
Lead octanoate (B1194180)26
Triethylenediamine>180
DBU5.5
U-CAT SA121
U-CAT SA10250

Role in Nanoparticle Synthesis and Morphology Control

This compound also plays a role in the synthesis and morphological control of nanoparticles, which is crucial for tailoring their properties for specific applications.

In the synthesis of lead sulfide (B99878) (PbS) nanoparticles, this compound has been used in conjunction with other precursors. rsc.org For instance, in a synthesis using lead dodecanethiol as the source of PbS, lead octoate was found to be crucial for controlling the morphology of the resulting nanoparticles. rsc.org The synthesis of various metallic and semiconducting nanoparticles often relies on the thermal decomposition of organometallic precursors in high-boiling-point solvents, a method that allows for control over nanoparticle size and shape. scielo.br The octanoate ligand, in these cases, can act as a capping agent, influencing the growth of the nanoparticles. rsc.org

General Catalytic Mechanisms Relevant to this compound Analogs

While specific catalytic data for this compound in certain advanced applications are proprietary or limited in public research, its behavior can be inferred by analogy to other metal carboxylates, particularly other metal octanoates. These analogs are instrumental in understanding the potential mechanistic pathways that this compound could follow in similar chemical transformations.

Deoxygenation Pathways in Fatty Acid Ester Conversion

The catalytic deoxygenation of fatty acids and their esters is a critical process for the production of biofuels, such as green diesel, from renewable biomass. mdpi.comwhiterose.ac.uk The primary goal is to remove oxygen from the feedstock, which typically consists of triglycerides or fatty acid methyl esters (FAMEs), to produce long-chain hydrocarbons. ou.edu The main deoxygenation pathways are hydrodeoxygenation (HDO), decarboxylation (DCX), and decarbonylation (DCO). mdpi.comcsic.es Catalysts, often precious metals like palladium (Pd) or platinum (Pt) supported on materials like carbon or alumina, play a crucial role in directing the reaction towards a specific pathway. mdpi.comou.eduunila.ac.id

Studies using model compounds such as stearic acid ethyl ester and methyl octanoate have elucidated the reaction networks. ou.eduunila.ac.id The conversion of fatty acid esters can proceed through indirect or direct pathways. uu.nl In an indirect route, the ester is first hydrolyzed or hydrogenolyzed to a free fatty acid intermediate, which then undergoes deoxygenation. whiterose.ac.ukuu.nl For instance, with a Pd/C catalyst, stearic acid ethyl ester can first be converted to stearic acid, which is then decarboxylated to form n-heptadecane. unila.ac.id

A direct pathway involves the deoxygenation of the ester without forming a fatty acid intermediate. uu.nl This can lead to different product distributions, often yielding more unsaturated hydrocarbons. uu.nl The choice of catalyst and reaction conditions (e.g., presence or absence of hydrogen) significantly influences the selectivity of these pathways. acs.orgresearchgate.net For example, under a hydrogen atmosphere, HDO is often favored, while inert conditions tend to promote DCX and DCO. acs.orgresearchgate.net

The general deoxygenation reactions are summarized below:

Hydrodeoxygenation (HDO): R-COOH + 3H₂ → R-CH₃ + 2H₂O

Decarboxylation (DCX): R-COOH → R-H + CO₂

Decarbonylation (DCO): R-COOH → R-H + H₂O + CO (often via an aldehyde intermediate)

Table 1: Key Deoxygenation Pathways for Fatty Acid Derivatives

Pathway Reactant Type Key Intermediate(s) Primary Product(s) Byproduct(s) Catalyst Analogy Citation(s)
Hydrodeoxygenation (HDO) Fatty Acid/Ester Fatty Alcohol n-Alkane (same carbon # as acid) H₂O Pd/γ-Al₂O₃, Pt/γ-Al₂O₃ mdpi.comunila.ac.id
Decarboxylation (DCX) Fatty Acid - n-Alkane (one less carbon) CO₂ Pd/C unila.ac.idacs.org
Decarbonylation (DCO) Fatty Acid/Ester Fatty Aldehyde n-Alkane (one less carbon) CO, H₂O Pd/C mdpi.comacs.org

Radical Mechanisms in Cross-Coupling Reactions (by analogy to other metal octanoates)

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, typically involving a metal catalyst. wikipedia.org While many of these reactions proceed through two-electron pathways (e.g., oxidative addition and reductive elimination), an increasing number of transformations are understood to involve radical intermediates. wikipedia.orgnih.gov Metal octanoates can serve as catalysts or pre-catalysts in these reactions.

By analogy to nickel(II) octanoate, which has been used in radical-mediated cross-coupling, a potential role for this compound can be proposed. acs.org In such mechanisms, a low-valent metal species is responsible for generating a radical from a substrate, typically an alkyl halide. nih.govacs.org This initiation can occur through several proposed pathways, including a concerted halogen atom transfer (XAT). nih.govacs.org

Once formed, the alkyl radical is captured by a metal(II) complex. acs.org This step is crucial as it leads to the formation of a high-valent metal(III) species. acs.org The final carbon-carbon or carbon-heteroatom bond is then formed through reductive elimination from this high-valent intermediate, which regenerates the active metal catalyst to continue the cycle. nih.govacs.org The use of N-chelating ligands is common in these radical-based cross-coupling reactions as they are effective in stabilizing the reactive metal intermediates. nih.gov

For example, in a nickel-catalyzed cross-electrophile coupling, a Ni(I) species can activate an alkyl halide to generate an alkyl radical. This radical is then trapped by a Ni(II) complex, leading to a Ni(III) intermediate that undergoes reductive elimination to form the product. acs.org This sequential reduction mechanism highlights the ability of the metal center to shuttle between different oxidation states to facilitate the radical-based bond formation.

Table 2: Proposed Radical Cross-Coupling Cycle by Analogy to Metal Octanoates

Step Process Description Proposed Role of Metal Center (by Analogy) Key Intermediates Citation(s)
1. Catalyst Activation The Metal(II) octanoate precatalyst is reduced to a lower-valent active species (e.g., Metal(I) or Metal(0)). Precursor to the active catalyst. LₙM(I) or LₙM(0) nih.govacs.org
2. Radical Generation The low-valent metal species reacts with an electrophile (e.g., an alkyl halide, R-X) to generate an alkyl radical (R•). Facilitates single-electron transfer (SET) or halogen atom transfer (XAT). R•, LₙM(II)-X nih.govacs.org
3. Radical Capture The alkyl radical is trapped by a Metal(II) complex, often formed in the previous step or present in the catalytic system. Forms a high-valent organometallic species. LₙM(III)(R)(X) acs.org
4. Reductive Elimination The two organic fragments reductively eliminate from the high-valent metal center to form the new C-C or C-heteroatom bond. Releases the final product and regenerates a lower-valent metal species for the next catalytic cycle. R-R' (product), LₙM(I) nih.govacs.org

Advanced Materials Research Incorporating Lead Ii N Octanoate

Precursor Chemistry for Functional Materials

Metal carboxylates, including lead(II) n-octanoate, are valuable precursors in various chemical synthesis routes due to their solubility in organic solvents and their ability to decompose into metal oxides or elemental metals under controlled thermal conditions. This characteristic makes them ideal for applications requiring precise control over material composition and morphology.

Synthesis of PZT or PLZT Films from this compound Precursors

Metalorganic deposition (MOD) is a common technique for fabricating thin films of complex oxides like Lead Zirconate Titanate (PZT) and Lanthanum-doped Lead Zirconate Titanate (PLZT), which are crucial for ferroelectric and piezoelectric applications. While research often highlights the use of similar metal carboxylates, such as lead 2-ethylhexanoate, as precursors, the general principles apply to this compound. These precursors undergo thermal decomposition, typically via a free-radical mechanism, to form the desired oxide films nasa.govspiedigitallibrary.org. This process involves the generation of free radicals, fragmentation of organic ligands, and subsequent oxidation to yield the inorganic film. PZT films prepared using metalorganic precursors have demonstrated promising properties, including remnant polarization (Pr) values around 25 mC/cm² and dielectric constants of approximately 600 nasa.govspiedigitallibrary.org.

Development of Superconducting Lead Nanocrystals

Lead carboxylates have been identified as key precursors in the synthesis of monodisperse superconducting lead (Pb) nanocrystals rsc.orgresearchgate.netresearchgate.net. The preparation and composition of the lead carboxylate mixture are critical parameters for controlling the nucleation rate and achieving high-quality, monodisperse nanocrystal populations researchgate.netresearchgate.net. These synthesis methods often involve organic-phase reactions, such as alcohol reduction of lead carboxylate mixtures in specific solvents, to produce the superconducting nanoparticles researchgate.netresearchgate.net. The ability to control particle size and ensure monodispersity is vital for studying quantum confinement effects on superconductivity researchgate.net.

Role in Organometallic Coordination Polymers

This compound and other lead(II) alkanoates play a role in the formation of organometallic coordination polymers. These materials are characterized by metal ions linked by organic ligands, creating extended networks with diverse structural architectures. Studies indicate that lead(II) alkanoates, including those with shorter alkyl chains like octanoate (B1194180) (Pb(C8)2), can form bilayered structures that constitute two-dimensional (2D) coordination polymers researchgate.net. Lead(II) ions, with their dual donor and electrophilic behavior, are well-suited for self-assembly into such polymeric structures, often driven by anion coordination or specific donor ligands rsc.orgkashanu.ac.irscielo.br. These coordination polymers are of interest for their potential in gas sorption, catalysis, and other material applications rsc.org.

Mesogenic Properties and Applications in Metal-Organic Mesogen Systems

Lead(II) alkanoates, including this compound, exhibit mesogenic properties, meaning they can form liquid crystalline phases. These compounds are recognized for their potential applications in metal-organic mesogen systems uc.ptcore.ac.uk. Research on lead(II) alkanoate series has revealed the presence of liquid crystalline phases, such as rotator phases and smectic A-like liquid crystal phases researchgate.net. The phase behavior of these compounds is influenced by factors like alkyl chain length and temperature, with solubility increasing significantly above a certain temperature threshold core.ac.uk. Studies on binary systems involving metal octanoates have also explored their mesogenic phase diagrams, highlighting their utility in liquid crystal research grafiati.com.

Structure-Property Relationships for Emerging Material Applications

The relationship between the molecular structure of this compound and the properties of the materials derived from it is a key area of investigation. Lead(II) carboxylates can be broadly categorized into subgroups based on their carboxylate chain length, which influences their coordination geometry and solid-state structure. This compound, with its C8 alkyl chain, falls into the "shorter-chain" category (typically C6-C8). These shorter-chain carboxylates are often characterized by a hemidirected coordination geometry around the lead(II) ion rsc.orgrsc.orgresearchgate.net. In contrast, longer-chain lead carboxylates (C9 and above) tend to exhibit holodirected coordination.

These structural differences, discernible through techniques like solid-state Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, correlate with distinct packing motifs and electronic structures around the lead center rsc.orgrsc.org. Furthermore, the solubility and aggregation behavior of lead(II) carboxylates in organic solvents are also dependent on chain length and the presence of water, influencing their processing and potential for forming ordered structures or gels core.ac.uk. Understanding these structure-property relationships is crucial for tailoring this compound for specific advanced material applications, such as in the precise deposition of functional films or the controlled synthesis of nanomaterials.

Theoretical and Computational Chemistry Approaches to Lead Ii N Octanoate

Computational Modeling of Coordination and Aggregation Behavior

Computational modeling has been instrumental in elucidating the complex coordination chemistry and aggregation tendencies of lead(II) carboxylates, including lead(II) n-octanoate. The coordination sphere of the lead(II) ion is highly variable due to its large ionic radius and the presence of a 6s² lone pair of electrons. urfu.rursc.org

The diversity in coordination geometries is often categorized into two limiting cases: "hemidirected," where the ligands are arranged on one side of the lead ion, leaving the lone pair stereochemically active and occupying the other side, and "holodirected," where the ligands surround the metal ion more symmetrically, rendering the lone pair stereochemically inactive. rsc.orgmdpi.com A combination of spectroscopic analysis and computational studies has revealed that shorter-chain lead(II) carboxylates, specifically lead hexanoate (B1226103) (C6), heptanoate (B1214049) (C7), and octanoate (B1194180) (C8), crystallize in a hemidirected structure. rsc.org In this arrangement, the lead(II) alkanoates form bilayered structures that can be described as 2D coordination polymers. lookchem.comresearchgate.net

Table 9.1.1: Coordination Geometries of Lead(II) Alkanoates Determined by Spectroscopic and Computational Analysis

Compound Chain Length Observed Coordination Geometry
Lead Hexanoate C6 Hemidirected
Lead Heptanoate C7 Hemidirected
This compound C8 Hemidirected
Lead Nonanoate (B1231133) C9 Holodirected
Lead Decanoate (B1226879) C10 Holodirected
Lead Undecanoate C11 Holodirected

This table is based on findings from 207Pb solid-state NMR spectroscopy which show distinct spectral patterns for shorter-chain (C6-C8) versus longer-chain carboxylates. rsc.org

Pair Distribution Function (PDF) analysis, a technique that utilizes X-ray diffraction data, has been employed to study the local atomic arrangement. lookchem.com These studies show that the short-range order around the lead ions is consistent across different members of the lead(II) alkanoate series when they are in the same phase (e.g., crystal, liquid crystal). lookchem.com

Regarding aggregation in solution, while direct studies on this compound are scarce, molecular dynamics (MD) simulations of related systems like sodium octanoate provide valuable insights. mdpi.com These simulations model the behavior of molecules over time to predict how they interact and form larger structures. For instance, MD studies on sodium caprate (a C10 carboxylate) and sodium octanoate (C8) derivatives show the formation of reverse aggregates in solution, where the polar carboxylate heads form a core shielded from the nonpolar solvent by the alkyl chains. mdpi.comcapes.gov.br The size and number of these aggregates are influenced by system conditions such as pH. mdpi.com

Table 9.1.2: Example of MD Simulation Results for Aggregation of Caprate (C10) in Simulated Intestinal Fluids

System pH Concentration Average Number of Aggregates
FaSSIF + Caprate 3 20 mM 1
FaSSIF + Caprate 3 100 mM 1
FaSSIF + Caprate 8 20 mM ~10
FaSSIF + Caprate 8 100 mM ~15

Data derived from descriptions in explicit-pH coarse-grained molecular dynamics simulations of medium-chain fatty acids. mdpi.com This illustrates the type of data obtainable from such simulations, showing fewer, larger aggregates at low pH and more numerous, smaller aggregates at higher pH.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of lead(II) compounds and how it governs their geometry and reactivity. mdpi.com The electronic configuration of the Pb(II) ion is [Xe] 4f¹⁴ 5d¹⁰ 6s². The key feature influencing its chemistry is the presence of the two electrons in the 6s orbital, often referred to as a "lone pair." rsc.orgmdpi.com

Quantum chemical studies on various lead complexes have shown that the stereochemical activity of this lone pair dictates the coordination geometry. mdpi.com In the hemidirected structure of this compound, the 6s² lone pair occupies a significant volume in the coordination sphere, pushing the n-octanoate ligands to the opposite hemisphere. rsc.org This is a result of the mixing, or hybridization, of the lead 6s and 6p orbitals. mdpi.com Calculations on model Pb(II) complexes show that in hemidirected structures, there is a notable depopulation of the 6s orbital and a corresponding increase in the population of the 6p orbitals, confirming s-p mixing. mdpi.com

The electronic structure also determines the optical properties of the material. The lowest-energy electronic transitions in s² metal ion complexes are typically metal-centered s-p transitions. scispace.com In the case of lead(II) alkanoates, these electronic characteristics give rise to luminescence properties. researchgate.net Computational and spectroscopic studies of short-chain lead carboxylates have revealed a direct link between the local structure (specifically, lead-lead distances) and the nature of the luminescence. Crystalline phases exhibit weak fluorescence, whereas vitreous (glassy) phases, which have shorter lead-lead interatomic distances as shown by PDF analysis, display strong phosphorescence that is visible even at room temperature. researchgate.net This change is attributed to the alteration of the electronic states due to the modified interatomic interactions in the glassy structures. researchgate.net

Table 9.2.1: Summary of Theoretical Findings on Lead(II) Carboxylates

Theoretical Approach Subject of Study Key Findings Reference
Density Functional Theory (DFT) Pb(II) Lone Pair Activity Explains the origin of hemidirected vs. holodirected geometries based on s-p hybridization and ligand field effects. mdpi.com
Solid-State NMR & Spectroscopy Coordination Geometry Differentiates hemidirected structure of Pb(II) n-octanoate (C8) from holodirected structures of longer-chain analogues (C≥9). rsc.org
Pair Distribution Function (PDF) Analysis Local Structure in Crystalline vs. Glassy States Revealed shorter lead-lead interatomic distances in glassy phases compared to crystalline phases of lead alkanoates. researchgate.net
Quantum Chemistry & Spectroscopy Electronic Transitions & Luminescence Correlated the structural changes (Pb-Pb distance) with a shift from weak fluorescence (crystals) to strong phosphorescence (glasses). researchgate.net

Future Research Directions and Outlook in Lead Ii N Octanoate Science

Unexplored Synthetic Pathways and Novel Derivatives

Future research into the synthesis of Lead(II) n-octanoate and its derivatives could focus on developing more sustainable and efficient methodologies, as well as exploring structural modifications to tailor specific properties.

Greener Synthesis Routes: While traditional synthesis often involves metathesis reactions or the reaction of lead oxides/hydroxides with octanoic acid, future efforts could explore environmentally benign approaches. This includes investigating solvent-free reactions, utilizing bio-derived solvents, or employing microwave or sonochemical activation to reduce reaction times and energy consumption. buecher.de

Novel Derivatives: The creation of novel derivatives of this compound offers a pathway to new materials with enhanced or entirely different functionalities. This could involve:

Chain Modification: Synthesizing lead carboxylates with modified octanoate (B1194180) chains, such as branched, unsaturated, or functionalized variants, to influence solubility, thermal stability, or reactivity. rsc.orgmetmuseum.org

Mixed Metal Systems: Investigating co-precipitation or co-crystallization of this compound with other metal carboxylates to form bimetallic or multi-metallic compounds, potentially leading to synergistic effects in catalysis or material properties. rsc.orgresearchgate.net

Complex Ligand Systems: Exploring the synthesis of lead complexes incorporating this compound alongside other ligands, such as substituted closo-borate anions or nitrogen-containing heterocycles, to create coordination polymers or discrete complexes with unique electronic or optical properties. mdpi.com

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound in various environments—whether during synthesis, thermal decomposition, or catalytic activity—requires advanced in situ and operando characterization techniques.

Monitoring Transformations: Lead carboxylates can undergo aggregation, decomposition, and structural rearrangements. Advanced techniques are crucial for observing these changes in real-time:

Spectroscopic Methods: In situ attenuated total reflectance Fourier-transform infrared (ATR-FTIR) and Raman spectroscopy can monitor chemical bond changes and coordination environments. rsc.orgmdpi.com Solid-state Nuclear Magnetic Resonance (NMR), particularly 207Pb NMR, has proven effective in characterizing the local coordination sphere of lead ions and distinguishing between different lead carboxylate structures. rsc.orgmetmuseum.org

X-ray Scattering and Diffraction: Techniques such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), along with in situ X-ray diffraction (XRD), can provide insights into structural evolution, particle size, and phase transitions during processes like thermal decomposition or thin-film formation. rsc.org

Time-Resolved Techniques: Employing time-resolved spectroscopy or X-ray absorption fine structure (EXAFS) can capture transient intermediates and fast kinetic processes, offering a detailed mechanistic view of dynamic events. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by elucidating reaction pathways, identifying transition states, and predicting structural dynamics. rsc.orgresearchgate.netaip.org

Table 1: Advanced Characterization Techniques for Dynamic Processes

TechniqueInformation ProvidedRelevance to this compound Dynamics
ATR-FTIR Spectroscopy Chemical bond vibrations, functional group identification, coordination changesTracking decomposition, ligand coordination, and reaction intermediates during synthesis or application.
Solid-State NMR (207Pb NMR) Local electronic structure, coordination geometry, identification of lead speciesDifferentiating between various lead coordination environments and structural forms, crucial for understanding aggregation and phase changes.
In Situ/Operando XRD Crystalline structure, phase identification, lattice parameter changesMonitoring structural evolution during thermal decomposition, thin-film growth, or phase transitions in catalytic cycles.
SAXS/WAXS Nanoscale structural information, particle size and shape, aggregation behaviorObserving the formation and evolution of nanostructures or aggregates during precursor decomposition or material synthesis.
Time-Resolved EXAFS Local atomic structure and electronic state changes over short timescalesCapturing rapid changes in the lead coordination sphere during catalytic turnover or fast decomposition events.
Computational Chemistry (DFT) Electronic structure, reaction pathways, transition states, energy landscapesPredicting decomposition mechanisms, catalytic cycles, and the stability of different structural arrangements.

Refined Mechanistic Understanding in Catalysis and Material Formation

While lead compounds are often associated with toxicity, a deeper mechanistic understanding of this compound's role in catalysis and material formation could unlock niche applications.

Catalysis: Although not a primary focus due to toxicity concerns, lead carboxylates have historically served as driers in paints and varnishes. atamanchemicals.comwikipedia.org Future research could explore specific catalytic applications where lead's unique electronic properties might be advantageous, provided rigorous safety protocols are implemented. This would necessitate detailed mechanistic investigations into:

Active Species Identification: Determining the exact lead-containing species responsible for catalytic activity. rsc.orgresearchgate.netnih.govrsc.orgbeilstein-journals.org

Reaction Pathways: Elucidating the step-by-step mechanisms, including intermediates and transition states, involved in any catalyzed transformation. rsc.orgresearchgate.netnih.gov

Ligand Effects: Understanding how the n-octanoate ligand influences the catalytic performance and stability of the lead center. rsc.orgbeilstein-journals.org

Material Formation: this compound serves as a precursor for various lead-containing materials, notably lead oxide nanoparticles for battery applications. researchgate.net Future research should focus on:

Decomposition Mechanisms: Investigating the thermal and solution-phase decomposition pathways of this compound to precisely control the morphology, size, and phase purity of resultant nanomaterials. buecher.deresearchgate.netrsc.org

Nucleation and Growth: Understanding how parameters like solvent choice, temperature, and precursor concentration influence the nucleation and growth kinetics in the synthesis of lead-based nanoparticles or thin films. rsc.org For instance, the role of carboxylate ligands in controlling particle nucleation and growth in metal sulfide (B99878) synthesis could be a model for lead chalcogenide or oxide nanoparticle formation. rsc.org

Development of Structure-Property Correlation Models for Predictive Design

Establishing robust structure-property relationships for this compound and its derivatives is essential for guiding the rational design of new materials and optimizing existing applications.

Correlation Development: Future work should aim to systematically correlate structural features with observed properties. This involves:

Systematic Synthesis and Characterization: Synthesizing a library of lead carboxylates with varying chain lengths, branching patterns, or functional groups, and thoroughly characterizing their physical and chemical properties. rsc.orgmetmuseum.org

Property Mapping: Identifying key structural descriptors (e.g., chain length, steric hindrance, electronic effects of substituents) and linking them to specific properties such as solubility, thermal decomposition temperature, aggregation behavior, or catalytic activity. mdpi.comacs.org For example, studies have shown that carboxylate chain length can influence solubility and solid-state NMR parameters. rsc.org

Predictive Modeling: Leveraging these correlations, predictive models can be developed to forecast the properties of novel, yet-to-be-synthesized lead carboxylate compounds.

Quantitative Structure-Property Relationships (QSPRs): Applying QSPR methodologies to build mathematical models that predict material performance based on molecular structure. mdpi.comacs.org

Machine Learning Approaches: Utilizing machine learning algorithms to identify complex patterns between structure and property, enabling more accurate predictions and guiding experimental design. mdpi.comacs.org Such models could accelerate the discovery of lead compounds with tailored characteristics for specific applications, such as advanced coatings or specialized electronic materials.

Table 2: Potential Structure-Property Correlations for this compound Derivatives

Structural Feature (e.g., Ligand)Property to PredictPotential Modeling ApproachExpected Outcome
Carboxylate Chain Length Solubility in organic solvents, thermal stabilityQSPR, Regression AnalysisPredict optimal chain length for desired solubility or thermal decomposition profile.
Branching on Octanoate Chain Melting point, viscosity, aggregation behaviorQSPR, Molecular DynamicsDesign derivatives with controlled physical states (e.g., liquid vs. solid at room temperature) for specific formulation needs.
Functional Groups on Chain Reactivity in catalysis, surface adhesion propertiesQSPR, Machine LearningIdentify functional groups that enhance catalytic activity or improve compatibility with specific substrates or surfaces.
Presence of Co-ligands Coordination geometry, electronic properties, optical behaviorDFT, QSPRPredict how incorporating additional ligands alongside n-octanoate influences the overall electronic structure and potential applications (e.g., optoelectronics).
Metal Oxidation State/Coordination Reactivity, precursor decomposition pathwayDFT, QSPRUnderstand how variations in lead's coordination environment affect its behavior as a precursor or catalyst.

Compound Names Table:

Common NameIUPAC NamePubChem CIDCAS Number
This compoundlead(2+);octanoate64326747319-86-0
OctanoateOctanoate11938974-81-7
Lead(II) acetate (B1210297)Lead(II) acetate16685321301-04-2
Lead(II) oxideLead(II) oxide-1317-36-6
Lead formateLead(II) formate-589-70-8
Lead hexanoate (B1226103)Lead(II) hexanoate-557-08-4
Lead nonanoate (B1231133)Lead(II) nonanoate-557-10-8
Lead palmitateLead(II) palmitate-744-42-8
Lead stearate (B1226849)Lead(II) stearate-107-36-8
Lead azelateLead(II) azelate-1000-13-1
Lead citrateLead(II) citrate-6080-58-6
Lead(II) nitrate (B79036)Lead(II) nitrate2462110097-08-4
Copper(I)Copper(I)242827440-50-8
Silver(I)Silver(I)244897440-22-4
GoldGold234077440-57-5
NickelNickel235427440-02-0
CobaltCobalt235297440-48-4
ZincZinc234877440-66-6
CalciumCalcium234947440-70-2
ManganeseManganese235257439-96-5
IndiumIndium234997440-74-6
LanthanumLanthanum235167439-91-0
ZirconiumZirconium235397440-67-7
TitaniumTitanium235507440-32-6

Q & A

Q. How do environmental factors (pH, humidity) affect the stability of Lead(II) n-octanoate in material science applications?

  • Methodology : Accelerated aging tests under controlled humidity (10–90% RH) and pH (3–10). Monitor structural changes via PXRD and surface morphology via SEM-EDS.
  • Key Findings : Hydrolysis at low pH forms Pb²⁺ ions, while high humidity promotes carboxylate ligand displacement .

Q. What computational models best predict the coordination behavior of this compound in solution?

  • Approach : Density Functional Theory (DFT) simulations to model Pb–octanoate complexes. Validate against experimental EXAFS data.
  • Challenges : Accounting for relativistic effects in Pb and solvent interactions. Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets .

Methodological Guidelines for Data Analysis

Q. How should researchers address inconsistencies in NMR data for this compound solutions?

  • Troubleshooting : Check for paramagnetic impurities or oxidation byproducts. Use deuterated solvents and suppress water signals. Cross-validate with alternative techniques (e.g., Raman spectroscopy) .

Q. What statistical approaches are suitable for analyzing toxicity data in ecotoxicological studies?

  • Protocol : Dose-response curves (logistic regression) for LC₅₀ determination. Use ANOVA to compare toxicity across species (e.g., Daphnia magna vs. algae). Include confidence intervals and p-values for significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.